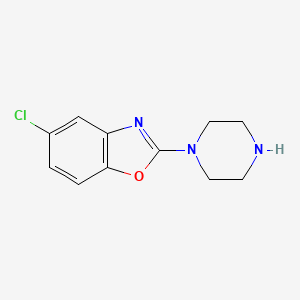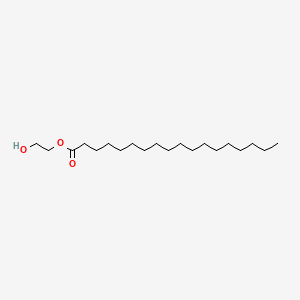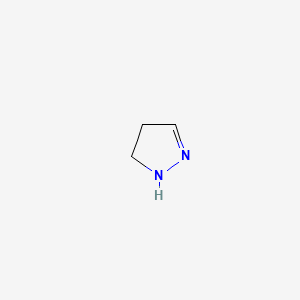
2-Pyrazoline
Vue d'ensemble
Description
2-Pyrazoline is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatile applications in various fields such as chemistry, biology, and medicine due to its unique structural and electronic properties .
Mécanisme D'action
Target of Action
2-Pyrazoline is a five-membered heterocycle containing two adjacent nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies . The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an anti-inflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB, an antipsychotic agent), and betazole (an H2-receptor agonist) .
Mode of Action
The pharmacological activity of this compound is based on the suppression of prostaglandin biosynthesis from arachidonic acid via the inhibition of cyclooxygenases (COXs) and thromboxane synthase with a different degree of selectivity . It also involves the biotransformation of arachidonic acid via 5-lipoxygenase (5-LOX) to potent mediators of inflammation leukotrienes (LTs) and prostaglandins (PGs) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the arachidonic acid pathway. The compound acts by suppressing the biosynthesis of prostaglandins from arachidonic acid, thereby inhibiting the enzymes cyclooxygenases (COXs) and thromboxane synthase . It also affects the biotransformation of arachidonic acid via 5-lipoxygenase (5-LOX) to potent mediators of inflammation leukotrienes (LTs) and prostaglandins (PGs) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key enzymes in the arachidonic acid pathway, this compound can reduce the production of inflammatory mediators like prostaglandins and leukotrienes . This can help to alleviate inflammation and associated symptoms in the body.
Analyse Biochimique
Biochemical Properties
2-Pyrazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are areas of ongoing investigation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pyrazoline can be synthesized through several methods:
Reaction of Hydrazines with α,β-Unsaturated Enones: This is one of the most common methods where hydrazines react with α,β-unsaturated enones under mild conditions to form this compound.
One-Pot Condensation: This involves the reaction of hydrazines with aldehydes and ketones in a single step.
Transition-Metal Catalyzed Reactions: Recent methods include the use of copper, zinc, and palladium catalysts.
Photochemical Methods: These involve the cycloaddition of diazo compounds with electron-deficient alkenes under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis, which allows for the efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
2-Pyrazoline undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form pyrazoles, which are another class of heterocyclic compounds.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolines.
Substitution: this compound can undergo substitution reactions where different substituents are introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Transition metals like palladium and copper are commonly used in substitution reactions.
Major Products:
Pyrazoles: Formed through oxidation.
Dihydropyrazolines: Formed through reduction.
Substituted Pyrazolines: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Pyrazoline has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Pyrazoline can be compared with other similar compounds such as:
1-Pyrazoline: Differing in the position of the nitrogen atoms, leading to different chemical properties and reactivity.
3-Pyrazoline: Another isomer with distinct properties.
Pyrazoles: Oxidized derivatives of pyrazolines with a fully aromatic ring.
Uniqueness: this compound is unique due to its combination of electronic properties and structural versatility, making it suitable for a wide range of applications in various fields .
Propriétés
IUPAC Name |
4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGBIXXDQFWVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870460 | |
| Record name | 4,5-Dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-98-8, 36118-45-3 | |
| Record name | 2-Pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic chemical structure of 2-pyrazoline?
A1: this compound is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms (at positions 1 and 2), and a carbon-carbon double bond between positions 2 and 3.
Q2: How are this compound derivatives typically characterized?
A2: Common characterization techniques include:
- Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry are widely employed to confirm the structure of synthesized 2-pyrazolines. [, , , , , , , , ]
- Elemental analysis: This confirms the elemental composition of the synthesized compounds. [, , ]
- X-ray crystallography: This technique provides detailed structural information, including bond lengths and angles. []
Q3: What are some notable spectroscopic features of 2-pyrazolines?
A3: Key features include:
Q4: Do 2-pyrazolines exhibit fluorescence?
A4: Yes, many 1,3,5-trisubstituted-2-pyrazolines display fluorescence, often in the blue region of the visible spectrum when excited with UV light. This property has been investigated using UV-Vis and emission spectroscopy. [, , , ]
Q5: What factors influence the fluorescence properties of 2-pyrazolines?
A5: Factors include:
- Substituents: The type and position of substituents on the pyrazoline ring significantly impact fluorescence quantum yields and Stokes shifts. For example, bulky groups in the ortho, ortho' positions of the phenyl rings at positions 1 and/or 3 can lead to large Stokes shifts without significant decreases in fluorescence quantum yields. [, , ]
- Solvent: The polarity of the solvent can influence the fluorescence quantum yield and Stokes shift. [, ]
Q6: What are the common methods for synthesizing 2-pyrazolines?
A6: A prevalent method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines under various conditions:
- Acid-catalyzed: Reactions conducted in acetic acid are commonly employed. [, , , ]
- Base-catalyzed: Reactions utilizing sodium hydroxide or potassium hydroxide as catalysts have also been reported. [, ]
- Microwave-assisted: Microwave irradiation can accelerate the reaction and improve yields. [, ]
- Ultrasound-assisted: Ultrasound irradiation can enhance reaction rates and yields. []
Q7: Can other synthetic approaches be used to prepare 2-pyrazolines?
A7: Yes, alternative methods include:
- Reaction of dibenzylideneacetones or E,E-cinnamylideneacetophenones with hydrazines: This approach allows access to various 1-substituted this compound derivatives. []
- Intramolecular Michael addition: α,β-unsaturated hydrazones, generated from phosphinyl or phosphonyl hydrazones, can undergo intramolecular Michael addition to yield 2-pyrazolines. []
- Reaction of isocyanates or isothiocyanates with butyraldazine: This method provides access to 1-substituted 2-pyrazolines. []
Q8: What are the known biological activities of this compound derivatives?
A8: 2-Pyrazolines exhibit a wide range of pharmacological activities, including:
- Antimicrobial activity: Numerous studies have demonstrated the antibacterial and antifungal activities of this compound derivatives against various microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. [, , , , , , ]
- Anticancer activity: Research suggests that 2-pyrazolines possess potent anticancer activity against various cancer cell lines, including leukemia (K562) and colon cancer (HCT116). [, , ]
- Anti-inflammatory activity: Some 2-pyrazolines have shown promising anti-inflammatory activity in vitro. [, ]
- Antioxidant activity: Certain this compound derivatives have demonstrated antioxidant properties in vitro. []
- Other activities: 2-Pyrazolines have also been investigated for their potential analgesic, anti-depressant, anti-anxiety, and anti-platelet aggregation activities. [, , ]
Q9: How do 2-pyrazolines exert their biological effects?
A9: The mechanisms of action vary depending on the specific biological activity and the substituents present on the this compound ring. Some possible mechanisms include:
- Inhibition of bacterial enzymes: 2-Pyrazolines may target essential enzymes involved in bacterial growth and survival. []
- Interaction with tubulin: Some 2-pyrazolines can bind to tubulin, a protein crucial for cell division, and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. []
- Modulation of neurotransmitter systems: this compound derivatives may interact with neurotransmitter systems, such as the serotonergic and dopaminergic systems, to exert antidepressant and anti-anxiety effects. []
Q10: Are there any specific structural features of 2-pyrazolines that contribute to their biological activities?
A10: Yes, structure-activity relationship (SAR) studies have identified several key features that influence the biological activity of 2-pyrazolines:
- Substituents at the 1-, 3-, and 5-positions: The type and position of substituents on the pyrazoline ring play a crucial role in determining the potency and selectivity of these compounds. [, , , , , , , ]
- Presence of other heterocyclic moieties: Incorporating additional heterocyclic rings, such as thiazole, furan, or quinoline, can enhance the biological activity of 2-pyrazolines. [, , , ]
- Stereochemistry: The stereochemistry of the this compound ring can also affect biological activity. []
Q11: How is computational chemistry used in this compound research?
A11: Computational techniques are valuable tools for:
- Structure optimization: Determining the most stable conformations of this compound derivatives. []
- Molecular docking: Predicting the binding modes and affinities of 2-pyrazolines to target proteins, such as enzymes and receptors. [, , ]
- Quantitative structure-activity relationship (QSAR) studies: Establishing correlations between the chemical structure of 2-pyrazolines and their biological activities to guide the design of more potent and selective compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-azaniumylpropanoate](/img/structure/B7820429.png)
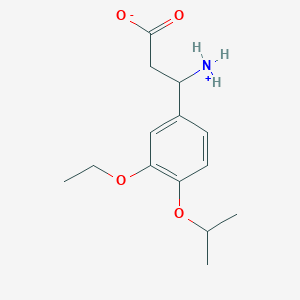
![7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7820441.png)
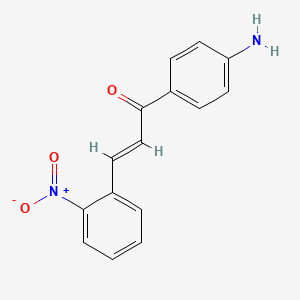

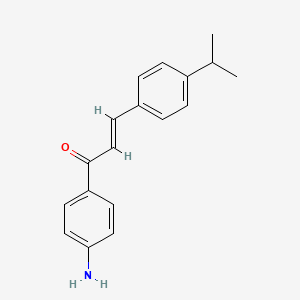
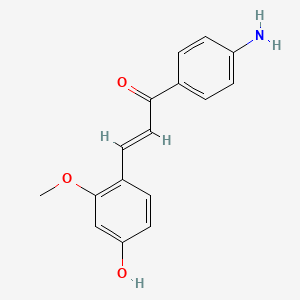
![2,2-dimethyl-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclopropanecarboxylic acid](/img/structure/B7820469.png)
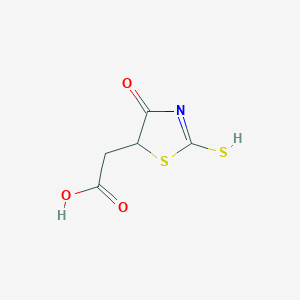
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B7820496.png)
